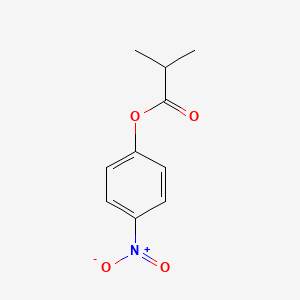

2-Methylpropionic acid, 4-nitrophenyl ester

Description

2-Methylpropionic acid, 4-nitrophenyl ester (CAS: Not explicitly provided in evidence, but structurally related to compounds like hexadecanoic acid, 4-nitrophenyl ester) is an ester derivative of 2-methylpropionic acid (isobutyric acid) and 4-nitrophenol. Its molecular structure features a nitro group (-NO₂) at the para position of the phenyl ring, which significantly influences its electronic and steric properties. Synthetically, it can be prepared via esterification reactions, such as the coupling of 2-methylpropionyl chloride with 4-nitrophenol or through alkylation methods involving brominated precursors .

Properties

CAS No. |

4195-16-8 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

(4-nitrophenyl) 2-methylpropanoate |

InChI |

InChI=1S/C10H11NO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-7H,1-2H3 |

InChI Key |

AIKAOGTVMFOQKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

2-Methylpropionic acid, 4-nitrophenyl ester (also known as 4-nitrophenyl 2-methylpropanoate) is an organic compound with the molecular formula CHNO and a molecular weight of approximately 209.20 g/mol. This compound has garnered attention in various fields, particularly in polymer chemistry and medicinal applications, due to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives showed that this compound, when tested against a range of bacterial strains, demonstrated noteworthy inhibition zones, suggesting its potential as an antimicrobial agent. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

Table 1: Antimicrobial activity of this compound against various bacterial strains.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on human cancer cell lines have revealed promising results. The compound exhibited selective cytotoxicity towards prostate cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy. A detailed analysis is provided in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 25 |

| HeLa (Cervical) | >100 |

| MCF-7 (Breast) | >100 |

Table 2: Cytotoxic effects of this compound on various human cell lines.

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. It is believed to induce apoptosis in cancer cells through the activation of caspase pathways while inhibiting bacterial growth by disrupting cell membrane integrity.

Case Study 1: Antimicrobial Applications

A recent study published in a peer-reviewed journal explored the application of this compound as a potential antimicrobial agent in pharmaceutical formulations. The study reported that formulations containing varying concentrations of the ester showed enhanced efficacy against resistant bacterial strains, suggesting its utility in overcoming antibiotic resistance.

Case Study 2: Cancer Treatment

Another study focused on the use of this compound in combination with existing chemotherapeutic agents. The findings indicated that co-administration resulted in synergistic effects, enhancing the overall therapeutic efficacy against prostate cancer cells while reducing side effects associated with traditional chemotherapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Hexadecanoic Acid, 4-Nitrophenyl Ester (C₂₂H₃₅O₄N) Structure: Contains a palmitic acid (C16) backbone instead of 2-methylpropionic acid. Applications: Used in studies targeting lung cancer protein (2ITO) docking, where it demonstrated moderate docking scores (-7.2 kcal/mol) and lower oral bioavailability compared to 4-nitrophenyl laurate . ADMET Properties: Poor blood-brain barrier (BBB) penetration but favorable skin permeability .

4-Nitrophenyl Laurate (C₁₈H₂₇NO₄) Structure: Lauric acid (C12) ester of 4-nitrophenol. Pharmacological Performance: Exhibited the highest docking score (-8.1 kcal/mol) against 2ITO and high oral bioavailability, making it a lead candidate for anticancer drug development .

Myristic Acid Vinyl Ester (C₁₆H₂₈O₂)

- Structure : Vinyl ester of myristic acid (C14), lacking the nitro group.

- Drug-Likeness : Satisfies Lipinski’s Rule of Five and shows BBB penetration, unlike nitrophenyl esters .

p-Nitrophenyl Butyrate (C₁₀H₁₁NO₄) Structure: Butyric acid (C4) ester of 4-nitrophenol. Enzymatic Utility: A standard substrate for esterase assays due to rapid hydrolysis and release of yellow 4-nitrophenol .

Pharmacokinetic and Physicochemical Properties

*Estimated using analogous compounds.

Reactivity and Enzymatic Hydrolysis

- Hydrolysis Rate: The nitro group in this compound enhances electrophilicity at the ester carbonyl, making it more susceptible to alkaline hydrolysis compared to non-nitro analogues like myristic acid vinyl ester. This reactivity is critical in enzymatic assays for detecting esterase activity .

- Enzyme Specificity: Unlike triglycerides (three fatty acid chains), 4-nitrophenyl esters release only one 4-nitrophenol molecule upon hydrolysis, simplifying spectrophotometric quantification (λ = 400 nm) .

Preparation Methods

Palladium-Catalyzed Cross-Coupling with Dimethylketene Acetal

A patent (US20110009636A1) details a palladium-mediated coupling strategy for synthesizing methyl 2-(4-nitrophenyl)propionate derivatives. The process begins with 4-bromo phenethyl alcohol, which reacts with methyltrimethylsilyl dimethylketene acetal in the presence of Pd₂(dba)₃ , t-Bu₃P , and ZnF₂ in dimethylformamide (DMF) at 80°C for 18 hours. This method achieves yields of 88–94%, with the product purified via liquid-liquid extraction and silica gel chromatography.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃, t-Bu₃P |

| Solvent | DMF |

| Temperature | 80°C |

| Time | 18 hours |

| Yield | 88–94% |

Characterization Data :

- 1H-NMR (400 MHz, CDCl₃): δ 1.57 (s, 6H, geminal CH₃), 3.65 (s, 3H, OCH₃), 7.18–7.29 (m, 4H, aromatic).

Limitations :

- Requires air-sensitive catalysts and anhydrous conditions.

- Higher operational costs due to palladium reagents.

Comparative Analysis of Methods

Selection Criteria :

- Fischer esterification is optimal for small-scale synthesis due to simplicity.

- Palladium coupling suits derivatives requiring functional group tolerance.

- Carboxylation offers a niche route but lacks yield data.

Analytical Validation and Applications

Spectroscopic Confirmation :

- FT-IR : Strong ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and nitro (NO₂) absorption at ~1520 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 209.2 (C₁₀H₁₁NO₄).

Pharmaceutical Relevance :

- Intermediate for antihistamines and nonsteroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methylpropionic acid, 4-nitrophenyl ester, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via esterification of 2-methylpropionic acid with 4-nitrophenol using coupling agents like carbodiimides or via active ester intermediates. For example, analogous compounds (e.g., Boc-Ser(Bzl)-Onp) are prepared by reacting brominated esters with phenols followed by hydrolysis . Optimization involves adjusting molar ratios, solvent polarity (e.g., THF or DMF), and temperature (e.g., 294 K for crystallization) to maximize yield. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can purity and structural integrity be validated during synthesis?

- Methodology : Use HPLC with UV detection (λ = 254 nm) to assess purity. Confirm structure via -NMR (e.g., characteristic peaks for nitrophenyl protons at δ 8.1–8.3 ppm) and IR spectroscopy (C=O ester stretch ~1740 cm). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (expected [M+H] ~221.21 for CHNO) .

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Methodology : Common impurities include unreacted starting materials and hydrolysis byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is effective. For scale-up, flash chromatography or preparative HPLC may be employed .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrophenyl group influence the reactivity of this ester in nucleophilic acyl substitution?

- Methodology : The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using UV-Vis spectroscopy (monitoring nitrophenolate release at 400 nm) quantify reaction rates. Compare with non-nitro analogs to isolate electronic effects .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 294 K provides bond lengths (e.g., C–O ester ~1.34 Å) and intermolecular interactions (e.g., O–H⋯O hydrogen bonds). Data-to-parameter ratios >12.6 and R-factors <0.065 ensure reliability. For unstable crystals, synchrotron radiation or cryocooling may stabilize samples .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be reconciled?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or dynamic processes (e.g., rotational barriers). Use -NMR DEPT or 2D-COSY to resolve overlapping signals .

Q. What strategies mitigate hydrolysis during storage or biological assays?

- Methodology : Store the compound in anhydrous solvents (e.g., DMSO-d) at –20°C. For aqueous applications, use buffered solutions (pH 5–6) to minimize base-catalyzed hydrolysis. Stabilizers like crown ethers or cyclodextrins can encapsulate the ester group .

Methodological Case Studies

Case Study: Unexpected Byproduct Formation During Peptide Coupling

- Scenario : A researcher observes low coupling efficiency when using 4-nitrophenyl esters in solid-phase peptide synthesis.

- Analysis : Byproducts may arise from premature Fmoc deprotection or ester hydrolysis. Monitor reaction progress via Kaiser test. Switch to milder bases (e.g., DIEA instead of DBU) or use coupling agents like HATU to improve efficiency .

Case Study: Discrepant Biological Activity in Analogues

- Scenario : Two analogues with identical core structures show divergent antidyslipidemic activity.

- Resolution : Perform molecular docking (e.g., AutoDock Vina) to assess binding to target receptors (e.g., PPAR-α). Compare steric and electronic profiles using Hammett constants (σ for nitro group: +0.78) to rationalize activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.